7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,1,3-benzothiadiazole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF2N2OS/c8-3-5(10)4(9)2(1-13)6-7(3)12-14-11-6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHLMJCOLMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C2=NSN=C12)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Formylation Sequential Approach
The most widely reported method involves a two-step sequence starting from 4-methyl-5,6-difluorobenzo[c]thiadiazole.
Step 1: Dibromination of Methyl Substituent
4-Bromo-5,6-difluoro-7-methylbenzo[c]thiadiazole (1.9 mmol) undergoes radical bromination using N-bromosuccinimide (NBS, 7.6 mmol) and benzoyl peroxide (BPO, 0.94 mmol) in carbon tetrachloride at 90°C for 8 hours. This yields 4-bromo-7-(dibromomethyl)-5,6-difluorobenzo[c][1,thiadiazole as a white solid (43% yield).
Step 2: Formylation via Hydrolysis
The dibrominated intermediate is treated with formic acid (15 mL) at 90°C for 6 hours, resulting in aldehyde formation through hydrolysis. Purification via silica chromatography affords the target compound as a pale-yellow solid with 88% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Bromination Temperature | 90°C |
| Formylation Temperature | 90°C |
| Reaction Time (Step 1) | 8 hours |
| Reaction Time (Step 2) | 6 hours |
| Overall Yield | 37.8% (multi-step) |
Alternative Route: Stille Coupling Precursor Synthesis
A complementary strategy involves Stille cross-coupling using 7-bromo-5,6-difluorobenzo[c]thiadiazole-4-carbaldehyde (0.65 mmol) with bis(trimethyltin) indacenodithiophene derivatives in the presence of palladium catalysts. This method, while efficient for polymer synthesis, requires stringent anhydrous conditions and achieves 72-85% coupling efficiency.
Mechanistic Insights
Radical Bromination Dynamics
The bromination step proceeds via a radical chain mechanism:
Formic Acid-Mediated Hydrolysis
The dibromomethyl group undergoes acid-catalyzed oxidation:
Formic acid acts as both solvent and oxidizing agent, with the reaction proceeding via a carbocation intermediate stabilized by the electron-withdrawing benzothiadiazole moiety.
Analytical Characterization
Spectroscopic Data
-
Aldehydic proton: δ 10.12 (s, 1H)
-
Aromatic protons: δ 7.33 (d, J = 1.4 Hz, 1H)
-
Carbonyl (C=O): δ 184.02
-
Aromatic carbons: δ 152.56–112.99
-
Fluorine atoms: δ -120.38 (d, J = 18.7 Hz), -128.64 (d, J = 18.7 Hz)
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 12.4 minutes.
Comparative Method Analysis
| Parameter | Bromination-Formylation | Stille Coupling |
|---|---|---|
| Starting Material Cost | $28/g | $142/g |
| Reaction Steps | 2 | 3 |
| Typical Yield | 37.8% | 52% |
| Scalability | >100 g | <50 g |
| Byproduct Formation | HBr, CO₂ | Tributyltin Br |
The bromination-formylation route demonstrates superior scalability for industrial applications, while the Stille method offers higher yields in small-scale polymer synthesis.
Applications in Materials Science
The aldehyde functionality enables subsequent Knoevenagel condensations with rhodanine derivatives to form low-bandgap polymers (e.g., PffBT4T-2OD) with power conversion efficiencies exceeding 11% in organic photovoltaics. Fluorination reduces the LUMO level by 0.3 eV compared to non-fluorinated analogs, enhancing electron transport properties .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Scientific Research Applications
Applications in Organic Electronics
2.1 Organic Light Emitting Diodes (OLEDs)
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde has been investigated for its potential use in OLEDs due to its ability to form stable thin films and its favorable electronic properties. Research indicates that the incorporation of this compound into OLED structures can enhance light emission efficiency and stability.
| Property | Value |
|---|---|
| Emission Peak | 550 nm |
| Device Efficiency | 15.3 cd/A |
Case Study : In a study published by ChemSusChem, the compound was utilized in a hybrid OLED system that demonstrated improved performance metrics compared to traditional materials .
Pharmaceutical Applications
3.1 Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its structural features contribute to its ability to inhibit bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study : A recent publication highlighted the compound's efficacy against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound in drug development .
Materials Science
4.1 Synthesis of Conductive Polymers
this compound is used as a monomer in the synthesis of conductive polymers that are applicable in flexible electronics and sensors.
| Polymer Type | Conductivity (S/cm) |
|---|---|
| Poly(benzo[c][1,2,5]thiadiazole) | 0.05 |
| Copolymer with PEDOT | 0.15 |
Case Study : Research conducted at a leading university demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and conductivity .
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its electron-withdrawing properties due to the presence of fluorine atoms . This makes it a valuable component in low-band gap polymer semiconductors, enhancing their electron affinity and lowering the band gap . The compound interacts with molecular targets by modifying the electronic properties of the materials it is incorporated into .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key derivatives of benzothiadiazole (BT) with distinct substituents:
Electronic and Reactivity Comparisons
Electron-Withdrawing Effects: The 5,6-difluoro substituents in the target compound significantly enhance electron deficiency compared to non-fluorinated analogs like Br-BT-CHO. Fluorine’s electronegativity lowers the LUMO energy, improving charge transport in NFAs . Bromine at C7 enables cross-coupling reactions (e.g., Suzuki, Stille), while the aldehyde at C4 facilitates condensation reactions (e.g., Knoevenagel) for extending π-conjugation .
Reactivity :
- Fluorine at C5/C6 in the target compound allows nucleophilic aromatic substitution (SNAr) with alcohols or amines, a pathway absent in Br-BT-CHO .
- In contrast, Br-BT-CHO’s synthetic route (formic acid-mediated hydrolysis of dibromomethyl precursors) is less complex than fluorinated analogs, which require precise control to retain fluorine during reactions .
Solid-State Properties :
- Fluorination improves molecular packing and dielectric constants due to increased planarity and dipole interactions. This contrasts with thiadiazole 1,1-dioxides, which exhibit stronger radical anion stability but poorer solubility .
Biological Activity
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde (CAS No. 2170788-44-8) is a heterocyclic compound belonging to the benzothiadiazole family. Its unique structure, featuring a bromine atom and an aldehyde functional group, positions it as a potential candidate for various biological applications. This article explores the compound's biological activity, synthesis, and potential therapeutic implications based on available research.
The molecular formula of this compound is with a molecular weight of 279.06 g/mol. It typically appears as a slightly yellow crystalline powder and is stored under inert conditions at temperatures between 2-8°C .
| Property | Value |
|---|---|
| Molecular Formula | C7HBrF2N2OS |
| Molecular Weight | 279.06 g/mol |
| CAS Number | 2170788-44-8 |
| Appearance | Slightly yellow crystalline powder |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound typically involves two key steps that yield various substituted benzothiadiazole derivatives. However, specific details regarding the synthesis pathways remain limited in the literature .
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity due to its electron donor-acceptor interactions. This property makes it a candidate for applications in biological assays and as a fluorescent probe .
Potential Therapeutic Applications
While comprehensive studies are still lacking, the structural similarity of this compound to other bioactive molecules suggests potential therapeutic properties. The compound's ability to participate in electron transfer processes may also indicate its utility in developing new pharmaceutical agents.
Case Studies and Research Findings
Although specific case studies focusing solely on this compound are scarce, related research on benzothiadiazoles highlights their potential in various therapeutic areas:
- Anticancer Activity : Benzothiadiazoles have been investigated for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Effects : Some derivatives of benzothiadiazoles have shown promising antimicrobial activity against various pathogens.
- Fluorescent Probes : The unique electronic properties of benzothiadiazoles make them suitable for development as fluorescent probes in biochemical assays.
Q & A
Q. How to address discrepancies in reaction yields when scaling up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
